molecular formula C17H21NO5 B1234156 [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate CAS No. 79189-81-4

[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate

Cat. No.: B1234156
CAS No.: 79189-81-4
M. Wt: 319.4 g/mol
InChI Key: NUAOLUPQWUMKNY-POHAHGRESA-N
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Description

[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate is a derivative of carbofuran, a highly toxic carbamate pesticide. This compound is known for its potent acetylcholinesterase inhibitory activity, which makes it effective in pest control. due to its toxicity, its use is highly regulated in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxycarbofuran angelate typically involves the hydroxylation of carbofuran. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the carbofuran molecule .

Industrial Production Methods: Industrial production of 3-hydroxycarbofuran angelate involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of industrial reactors, continuous monitoring of reaction parameters, and purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-hydroxycarbofuran angelate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other carbamate pesticides .

Comparison with Similar Compounds

Uniqueness: [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate is unique due to its specific hydroxylation pattern, which can influence its reactivity and toxicity compared to other carbamate pesticides. Its distinct chemical structure allows for targeted studies on its environmental fate and biological effects .

Properties

CAS No.

79189-81-4

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C17H21NO5/c1-6-10(2)15(19)22-14-11-8-7-9-12(21-16(20)18-5)13(11)23-17(14,3)4/h6-9,14H,1-5H3,(H,18,20)/b10-6-

InChI Key

NUAOLUPQWUMKNY-POHAHGRESA-N

SMILES

CC=C(C)C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C

Isomeric SMILES

C/C=C(/C)\C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C

Canonical SMILES

CC=C(C)C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C

Synonyms

2,3-dihydro-2,2-dimethyl-7-(((methylamino)carbonyl)oxy)-3-benzofuranyl-2-methyl-2-butenoate
3-hydroxycarbofuran angelate

Origin of Product

United States

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